3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine
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Overview
Description
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine is an organic compound characterized by the presence of two pyridine rings connected by a 1,3-phenylenebis(methyleneoxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine typically involves the reaction of 3-hydroxypyridine with 1,3-bis(bromomethyl)benzene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the pyridine react with the bromomethyl groups of the benzene derivative, forming the desired dipyridine compound.
Industrial Production Methods
While specific industrial production methods for 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the pyridine rings.
Substitution: Substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate: Similar structure with ester groups instead of pyridine rings.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Contains carboxylic acid groups instead of pyridine rings.
Uniqueness
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine is unique due to the presence of pyridine rings, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
642084-39-7 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[[3-(pyridin-3-yloxymethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C18H16N2O2/c1-4-15(13-21-17-6-2-8-19-11-17)10-16(5-1)14-22-18-7-3-9-20-12-18/h1-12H,13-14H2 |
InChI Key |
XOFIPRBWQXTWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CN=CC=C2)COC3=CN=CC=C3 |
Origin of Product |
United States |
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